Cas no 1592972-74-1 ({(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene)

Technical Introduction: {(1-Chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene is a halogenated organic compound featuring both chloro and iodo functional groups on a branched propan-2-yl framework, linked to a benzyloxy moiety. This structure offers versatility in synthetic applications, particularly as an intermediate in pharmaceuticals, agrochemicals, or materials science. The presence of reactive halogens (Cl, I) enables selective substitution or coupling reactions, while the sterically hindered 2-methylpropan-2-yl group may influence reactivity patterns. The benzyloxy component provides additional stability and potential for further functionalization. Suitable for controlled transformations, this compound is valued for its balanced reactivity and utility in constructing complex molecular architectures. Handle with care due to halogen sensitivity and potential toxicity.
{(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene structure
1592972-74-1 structure
Product name:{(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene
CAS No:1592972-74-1
MF:C11H14ClIO
MW:324.585734844208
CID:5705215
PubChem ID:114772524

{(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene Chemical and Physical Properties

Names and Identifiers

    • 1592972-74-1
    • EN300-1134166
    • {[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene
    • Benzene, [[2-chloro-1-(iodomethyl)-1-methylethoxy]methyl]-
    • {(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene
    • Inchi: 1S/C11H14ClIO/c1-11(8-12,9-13)14-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
    • InChI Key: FKZLQUQTHBFARD-UHFFFAOYSA-N
    • SMILES: ICC(C)(CCl)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 323.97779g/mol
  • Monoisotopic Mass: 323.97779g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.557±0.06 g/cm3(Predicted)
  • Boiling Point: 334.2±32.0 °C(Predicted)

{(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1134166-1.0g
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene
1592972-74-1
1.0g
$1229.0 2023-07-10
Enamine
EN300-1134166-0.1g
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene
1592972-74-1 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1134166-0.25g
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene
1592972-74-1 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1134166-0.05g
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene
1592972-74-1 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1134166-2.5g
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene
1592972-74-1 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1134166-5g
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene
1592972-74-1 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1134166-1g
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene
1592972-74-1 95%
1g
$914.0 2023-10-26
Enamine
EN300-1134166-10.0g
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene
1592972-74-1
10.0g
$5283.0 2023-07-10
Enamine
EN300-1134166-0.5g
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene
1592972-74-1 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1134166-5.0g
{[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene
1592972-74-1
5.0g
$3562.0 2023-07-10

{(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene Related Literature

Additional information on {(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene

Compound CAS No. 1592972-74-1: A Comprehensive Overview

The compound with CAS No. 1592972-74-1, commonly referred to as {(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a benzene ring with a complex substituent containing chlorine, iodine, and methyl groups. The oxymethyl group further enhances its chemical reactivity and functional versatility.

Recent studies have highlighted the potential of {(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene in advanced materials development, particularly in the synthesis of novel polymers and high-performance composites. Researchers have demonstrated that the compound's ability to undergo controlled polymerization under specific conditions makes it an ideal candidate for creating lightweight yet durable materials. This breakthrough has significant implications for industries such as aerospace, automotive manufacturing, and electronics, where material efficiency and performance are paramount.

One of the most intriguing aspects of this compound is its role in drug discovery. The chlorine and iodine substituents on the propan-2-yl group contribute to its unique electronic properties, which are crucial for interactions with biological systems. Recent experiments have shown that derivatives of this compound exhibit promising pharmacokinetic profiles, making them potential candidates for drug delivery systems. The oxymethyl group further enhances bioavailability, a critical factor in pharmaceutical applications.

The synthesis of {(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethyl}benzene involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the yield and purity of the compound, making it more accessible for large-scale applications. Researchers have also explored green chemistry approaches to minimize environmental impact during synthesis, aligning with global sustainability goals.

In terms of physical properties, this compound exhibits a high degree of thermal stability and excellent solubility in organic solvents. These characteristics make it suitable for use in high-throughput screening processes in the pharmaceutical industry. Additionally, its optical properties have been studied extensively, revealing potential applications in optoelectronics and photonics.

The chemical reactivity of {(1-chloro-3-iodo-2-methylpropan

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